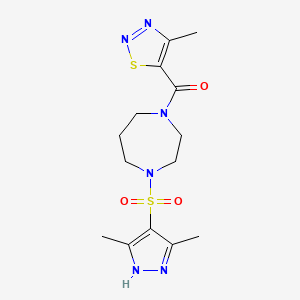

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

描述

属性

IUPAC Name |

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S2/c1-9-12(24-18-17-9)14(21)19-5-4-6-20(8-7-19)25(22,23)13-10(2)15-16-11(13)3/h4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDCKJUSZONGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(N=NS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure incorporating several key functional groups:

- Pyrazole ring : Contributes to biological activity through interactions with various biological targets.

- Sulfonyl group : Enhances solubility and bioavailability.

- Diazepane ring : Provides structural stability and potential for receptor binding.

- Thiadiazole moiety : Known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazole and thiadiazole rings followed by sulfonation and diazepane formation. The synthetic pathway is crucial for ensuring the purity and efficacy of the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant cytotoxic effects against various cancer cell lines. For example:

- MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines were used to evaluate cytotoxicity.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound 4e | 5.36 | MCF-7 |

| Compound 4i | 2.32 | HepG2 |

Anti-inflammatory Properties

Docking studies suggest that the compound may interact with enzymes involved in inflammatory pathways. This interaction could lead to the development of anti-inflammatory drugs targeting specific receptors or enzymes.

Antifungal Activity

Preliminary data indicate potential antifungal properties, with interactions observed with fungal metabolic pathways. This suggests that the compound could be explored as a therapeutic agent against fungal infections.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of various derivatives against MCF-7 and HepG2 cell lines. The results indicated that modifications in the diazepane structure significantly affected potency, with certain substitutions leading to enhanced activity .

- Mechanistic Studies : Research on related compounds showed that they induced cell cycle arrest at specific phases (S and G2/M), highlighting their potential as chemotherapeutic agents .

相似化合物的比较

Comparison with Similar Compounds

Key Observations:

The 4-methylthiadiazole group offers moderate hydrophobicity, while the 4-propylthiadiazole in may increase lipophilicity, influencing pharmacokinetics.

Scaffold Flexibility :

- The 1,4-diazepane core in the target compound provides conformational flexibility, contrasting with rigid thiazole or coumarin-benzodiazepine scaffolds in . Flexible scaffolds may adapt better to diverse binding sites but could reduce selectivity.

Synthetic Accessibility :

- Thiadiazole derivatives are typically synthesized via condensation reactions using triethylamine as a base, as seen in . However, the target compound’s 3,5-dimethylpyrazole sulfonyl group may require specialized sulfonation conditions to avoid over-substitution.

Crystallographic Trends: Isostructural analogs like those in exhibit planar conformations, whereas the target compound’s diazepane ring likely adopts a non-planar conformation, impacting crystal packing and solubility .

常见问题

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The compound’s synthesis typically involves multi-step heterocyclic coupling. A common approach includes:

- Sulfonylation : Reacting a 3,5-dimethyl-1H-pyrazole derivative with a 1,4-diazepane sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C) .

- Methanone formation : Coupling the sulfonylated diazepane with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via nucleophilic acyl substitution. Refluxing in ethanol or THF with a base (e.g., triethylamine) is critical to minimize side reactions . Yield optimization requires strict moisture control, stoichiometric precision (1:1.2 molar ratio for acyl coupling), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : - and -NMR are essential for confirming proton environments (e.g., diazepane ring protons at δ 3.2–3.8 ppm, thiadiazole CH at δ 2.4 ppm) and carbon backbone integrity .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the conformation of the diazepane ring and sulfonyl group orientation. Data collection at low temperatures (100 K) enhances resolution .

- HRMS : Validates molecular weight (expected [M+H] at m/z 464.12) and detects impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting patterns in 1H^1H1H-NMR?

Contradictions often arise from dynamic conformational changes (e.g., diazepane ring puckering) or solvent-dependent aggregation. Methodological solutions include:

- Variable-temperature NMR : Conduct experiments from 25°C to 60°C to identify temperature-dependent splitting caused by ring inversion .

- COSY and NOESY : Map through-space interactions to distinguish between stereoisomers or rotational isomers .

- DFT calculations : Compare experimental -NMR shifts with computed spectra (B3LYP/6-31G*) to validate assignments .

Q. What experimental design principles should guide stability studies under physiological or environmental conditions?

Adapt a tiered approach:

- In vitro stability : Simulate physiological pH (e.g., phosphate buffers at pH 7.4, 37°C) and monitor degradation via HPLC-UV at 254 nm. Hydrolysis of the sulfonyl group is a key degradation pathway .

- Environmental fate : Use OECD Guideline 307 (aerobic/anaerobic soil studies) to assess abiotic/biotic degradation. LC-MS/MS quantifies parent compound and metabolites (e.g., sulfonic acid derivatives) .

- Light exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) to evaluate thiadiazole ring photodegradation .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinase domains). Focus on the thiadiazole moiety’s role in hydrophobic interactions .

- MD simulations : Run 100-ns trajectories (AMBER force field) to analyze conformational flexibility of the diazepane ring in aqueous vs. lipid bilayer environments .

- QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features with bioactivity data .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Flow chemistry : Implement continuous flow systems for sulfonylation and coupling steps to improve heat/mass transfer and reduce byproducts .

- DoE optimization : Use a Box-Behnken design to optimize parameters (temperature, catalyst loading, solvent ratio) for reproducibility at multi-gram scales .

- In-line PAT : Employ FTIR and FBRM probes for real-time monitoring of reaction progress and crystal morphology during recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。